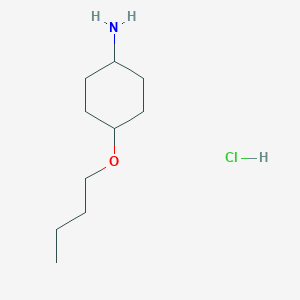
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone, also known as CP-690,550, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known to regulate the activity of various immune cells and cytokines.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
Studies on compounds structurally similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone have focused on crystal structure analysis. For instance, Lakshminarayana et al. (2009) synthesized and characterized a related compound spectroscopically and through X-ray diffraction (XRD) study, revealing details about its crystal structure and intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
2. Molecular Docking and Hirshfeld Surface Analysis
Another area of research involves molecular docking and Hirshfeld surface analysis. The work by Lakshminarayana et al. (2018) on a compound with a similar structure involved molecular docking with anti-cancer targets and Hirshfeld surface computational analysis to understand intermolecular interactions (Lakshminarayana et al., 2018).
3. Synthesis and Biological Activity
The synthesis and biological activity of related compounds have also been extensively studied. For example, Zhong et al. (2020) designed and synthesized a series of aryloxyethylamine derivatives, showing potential neuroprotective effects against glutamate-induced cell death (Zhong et al., 2020). Additionally, Mallesha and Mohana (2014) focused on synthesizing new derivatives and evaluating their in vitro antibacterial and antifungal activities (Mallesha & Mohana, 2014).
4. Anticonvulsant Properties
Research has also been conducted on the anticonvulsant properties of similar compounds. Georges et al. (1989) investigated the crystal structures of three anticonvulsant compounds, providing insights into their structural and electronic properties (Georges et al., 1989).
5. Synthesis and Antimicrobial Activity
Finally, the synthesis and antimicrobial activity of related compounds have been a significant focus. Kumar et al. (2012) synthesized a series of novel derivatives, showing good antimicrobial activity comparable to standard drugs (Kumar et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally related to 4-chloropyridine , which is a versatile chemical compound used in scientific research. .
Mode of Action
Compounds with similar structures have been found to inhibit ribosomal synthesis of pcsk9, a lipid regulator . This suggests that (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given its potential inhibition of pcsk9, it may affect lipid metabolism pathways
Result of Action
If it does inhibit pcsk9 as suggested, it could potentially lower cholesterol levels, given pcsk9’s role in regulating low-density lipoprotein cholesterol (ldl-c) levels .
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)21-9-6-14(7-10-21)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGXKCUJOXLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


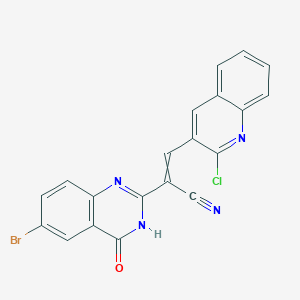
![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)
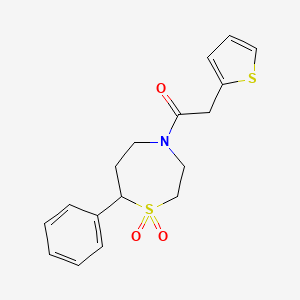
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)
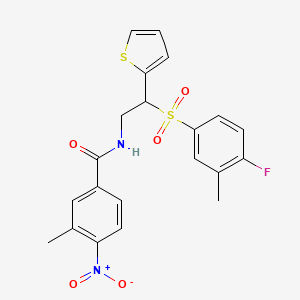

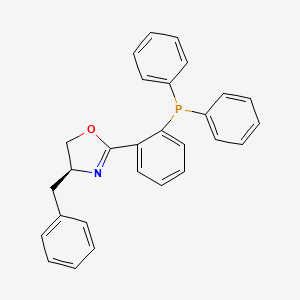
![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2478057.png)

